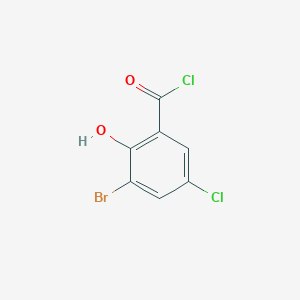

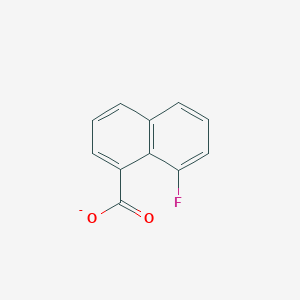

![molecular formula C24H19N5O B2609857 4-((1H-imidazol-1-yl)methyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide CAS No. 1788678-42-1](/img/structure/B2609857.png)

4-((1H-imidazol-1-yl)methyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “4-((1H-imidazol-1-yl)methyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide” is a complex organic molecule. It contains two imidazole rings, which are five-membered planar rings with two non-adjacent nitrogen atoms . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .

Synthesis Analysis

The synthesis of substituted imidazoles has been a subject of intense research for numerous decades . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . An emphasis has been placed on the bonds constructed during the formation of the imidazole . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described, including discussion of scope and limitations, reaction mechanisms and future challenges .Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of two imidazole rings and a benzamide group. The imidazole rings are five-membered planar rings with two non-adjacent nitrogen atoms . The benzamide group consists of a benzene ring attached to an amide group.Chemical Reactions Analysis

Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . This review summarizes the recent advances in radical reactions for the direct functionalization of imidazo[1,2-a]pyridines through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .科学的研究の応用

Nonaqueous Capillary Electrophoresis

A study developed a nonaqueous capillary electrophoretic separation method for imatinib mesylate and related substances, demonstrating the method's promise for quality control in pharmaceutical analysis due to its simplicity, effectiveness, and low cost (Ye et al., 2012).

Synthesis of Guanidine Derivative

Another research focused on the synthesis of a guanidine derivative, showcasing the chemical's potential in various applications due to its unique structure and properties (Balewski & Kornicka, 2021).

Antibacterial Activity

The synthesis of novel imidazo[1,2-a]pyridine derivatives and their evaluation for antibacterial activity highlight the compound's potential in developing new antibacterial agents. This research indicates the significance of structural activity relationships in designing effective antimicrobial compounds (Budumuru, Golagani, & Kantamreddi, 2018).

Thermolysis and Mechanistic Studies

Research on the thermolysis of N-arylbenzamidoximes, leading to the formation of anilide, oxazole, and imidazole derivatives, provides insights into the mechanisms of chemical transformations, which could be pivotal in synthetic chemistry applications (Gaber & Taib, 2016).

Synthesis and Characterization of Benzimidazole Derivatives

The study on the synthesis, characterization, and biological activity of novel benzimidazole derivatives showcases the interdisciplinary nature of chemical research, merging synthetic chemistry with biological testing to discover compounds with potential therapeutic uses (Jafar, Vijayakumar, Venkatraman, & Venkatesh, 2010).

将来の方向性

The future directions in the research of this compound could involve exploring its potential applications in various fields such as pharmaceutical chemistry, given the significance of imidazole rings in these areas . Further studies could also focus on the development of more efficient synthesis methods and the exploration of its mechanism of action .

作用機序

Target of Action

Compounds with similar structures, such as imidazo[1,2-b]pyridazine diaryl urea derivatives, have shown significant anti-proliferative activity, especially against non-small cell lung cancer cells . These compounds have exhibited mTOR inhibitory activity , suggesting that the mTOR pathway could be a potential target of 4-((1H-imidazol-1-yl)methyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide.

Mode of Action

If we consider the mtor inhibitory activity of structurally similar compounds , it can be hypothesized that this compound might interact with the mTOR pathway, inhibiting its function and leading to anti-proliferative effects.

Biochemical Pathways

The compound this compound, based on the potential mTOR inhibitory activity, could affect the PI3K/AKT/mTOR signaling pathway . This pathway is crucial for cell survival and proliferation, and its inhibition can lead to anti-proliferative effects and potential anti-cancer activity .

Pharmacokinetics

For instance, a study showed that substituting the indole ring with a 1H-imidazo[1,2-b]pyrazole significantly improved solubility in aqueous media . This suggests that structural modifications can influence the pharmacokinetic properties of imidazole-based compounds.

Result of Action

Based on the potential mtor inhibitory activity, it can be hypothesized that this compound might lead to the inhibition of cell proliferation, particularly in cancer cells .

特性

IUPAC Name |

N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-4-(imidazol-1-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N5O/c30-24(19-10-8-18(9-11-19)15-28-14-12-25-17-28)27-21-6-2-1-5-20(21)22-16-29-13-4-3-7-23(29)26-22/h1-14,16-17H,15H2,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYEFJWSSMROSSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CN3C=CC=CC3=N2)NC(=O)C4=CC=C(C=C4)CN5C=CN=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

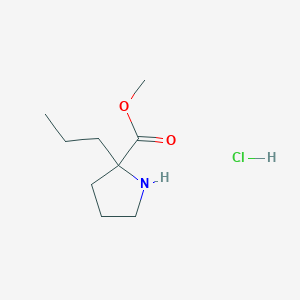

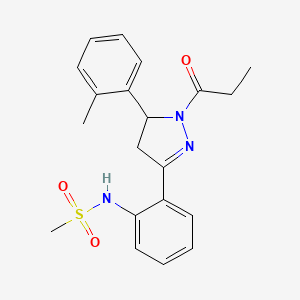

![N-(3-chloro-4-methoxyphenyl)-2-[3-(4-methoxyphenyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide](/img/structure/B2609775.png)

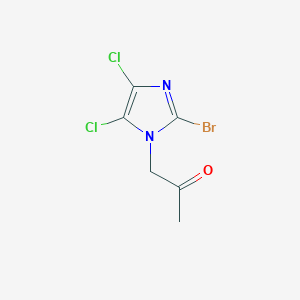

![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-[2-(dimethylamino)ethyl]-N-methylbenzamide hydrochloride](/img/structure/B2609779.png)

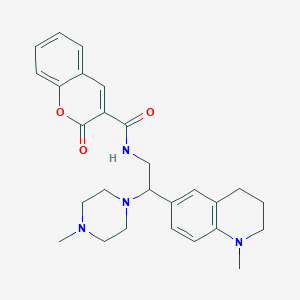

![1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(4-chlorobenzyl)urea](/img/structure/B2609780.png)

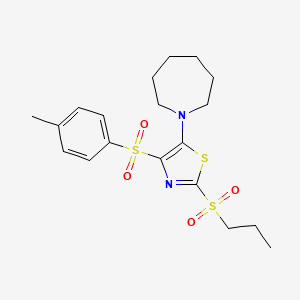

![Ethyl 3-[(2,5-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2609786.png)

![N'-[(6-Chloropyridin-3-yl)methyl]ethane-1,2-diamine;dihydrochloride](/img/structure/B2609788.png)

![(1R,5S)-8-((E)-4-methylstyrylsulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane](/img/structure/B2609793.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide](/img/structure/B2609797.png)